

PQR530: Application Notes and Protocols for In Vivo Animal Studies

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of **PQR530**, a potent, orally bioavailable, and brain-penetrant dual inhibitor of pan-PI3K and mTORC1/2. The following sections detail recommended dosages, experimental protocols, and the underlying signaling pathway, designed to assist in the planning and execution of preclinical animal studies.

Summary of In Vivo Dosages

The effective dosage of **PQR530** can vary depending on the animal model, tumor type, and experimental endpoint. The following tables summarize reported dosages from various in vivo studies.

Table 1: **PQR530** Dosage in Mouse Xenograft Models



Cancer Model	Animal Strain	Dosage	Administrat ion Route	Dosing Frequency	Reference
Ovarian Cancer (OVCAR-3)	BALB/c nude mice	25 mg/kg	Oral (p.o.)	Once a day (QD)	[1]
SUDHL-6 Lymphoma	Mice	Not specified	Oral (p.o.)	Daily	[2]
RIVA Lymphoma	Mice	Not specified	Oral (p.o.)	Daily	[2]
Ovarian Cancer (OVCAR-3)	Mice	Not specified	Oral (p.o.)	Daily	[2]

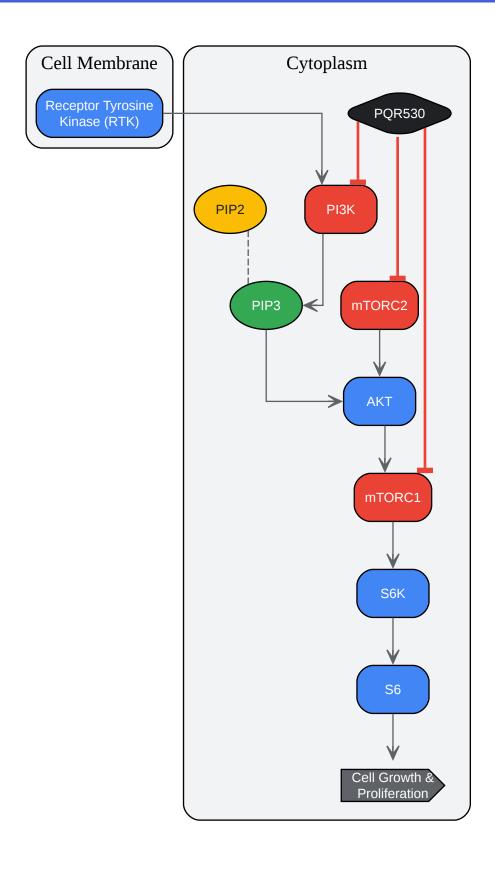
Table 2: PQR530 Pharmacokinetic Profile in Mice

Dosage	Animal	Cmax	Cmax	Half-life	Time to	Referenc
	Strain	(Plasma)	(Brain)	(t1/2)	Cmax	e
50 mg/kg	Male C57BL/6J	7.8 μg/ml	112.6 μg/ml	~5 hours	30 minutes	[2]

Signaling Pathway and Mechanism of Action

PQR530 is an ATP-competitive inhibitor that targets all isoforms of phosphoinositide 3-kinase (PI3K) and the mTOR complexes, mTORC1 and mTORC2.[2][3] This dual inhibition effectively blocks the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a common event in various cancers.[2] The inhibitory action of **PQR530** leads to a reduction in the phosphorylation of downstream effectors such as AKT (at Ser473) and the ribosomal protein S6 (S6RP), ultimately leading to decreased cell proliferation and tumor growth.[3]





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Caption: PQR530 inhibits the PI3K/AKT/mTOR signaling pathway.



Experimental Protocols Protocol 1: Preparation of PQR530 for In Vivo Oral Administration

This protocol provides a method for formulating **PQR530** for oral gavage in mice.

Materials:

- PQR530 powder
- Dimethyl sulfoxide (DMSO)
- PEG300
- Tween-80
- Saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- · Vortex mixer

Procedure:

- Prepare a stock solution: To ensure complete dissolution, first prepare a concentrated stock solution of PQR530 in DMSO. For example, dissolve 25 mg of PQR530 in 1 mL of DMSO to make a 25 mg/mL stock solution.
- Vehicle Preparation: In a sterile tube, prepare the vehicle by mixing the components in the following volumetric ratio:
 - 40% PEG300
 - 5% Tween-80
 - 55% Saline



- Final Formulation: To prepare the final dosing solution (e.g., 2.5 mg/mL), add the **PQR530** stock solution to the vehicle. For a 1 mL final volume, add 100 μ L of the 25 mg/mL **PQR530** stock solution to 900 μ L of the prepared vehicle.
- Mixing: Vortex the solution thoroughly to ensure a uniform suspension.
- Administration: It is recommended to prepare the working solution fresh on the day of use.
 Administer the solution to animals via oral gavage at the desired dosage.

Note: This is a suggested formulation. Researchers may need to optimize the vehicle based on the specific requirements of their study.[4]

Protocol 2: Ovarian Cancer Xenograft Model in Mice

This protocol outlines a general procedure for establishing and treating an OVCAR-3 human ovarian cancer xenograft model in immunodeficient mice.

Materials:

- OVCAR-3 human ovarian cancer cell line
- BALB/c nude mice (female, 6-8 weeks old)
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Phosphate-buffered saline (PBS), sterile
- Trypsin-EDTA
- Matrigel (optional)
- Syringes and needles (27-30 gauge)
- Calipers for tumor measurement
- PQR530 formulation (from Protocol 1)
- Vehicle control (formulation without PQR530)



Procedure:

- Cell Culture: Culture OVCAR-3 cells according to standard cell culture protocols. Ensure cells are in the logarithmic growth phase before harvesting.
- Cell Preparation for Injection:
 - Trypsinize the cells and collect them by centrifugation.
 - Wash the cell pellet with sterile PBS.
 - Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5 x 10⁷ cells/mL.
- Tumor Cell Implantation:
 - \circ Subcutaneously inject 100 μL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse.
- Tumor Growth Monitoring:
 - Allow the tumors to establish and grow. Monitor tumor size by measuring the length and width with calipers every 2-3 days.
 - Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
- Treatment Initiation:
 - When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Drug Administration:
 - Treatment Group: Administer PQR530 orally at a dose of 25 mg/kg, once daily.[1]
 - Control Group: Administer the vehicle control using the same volume and frequency as the treatment group.

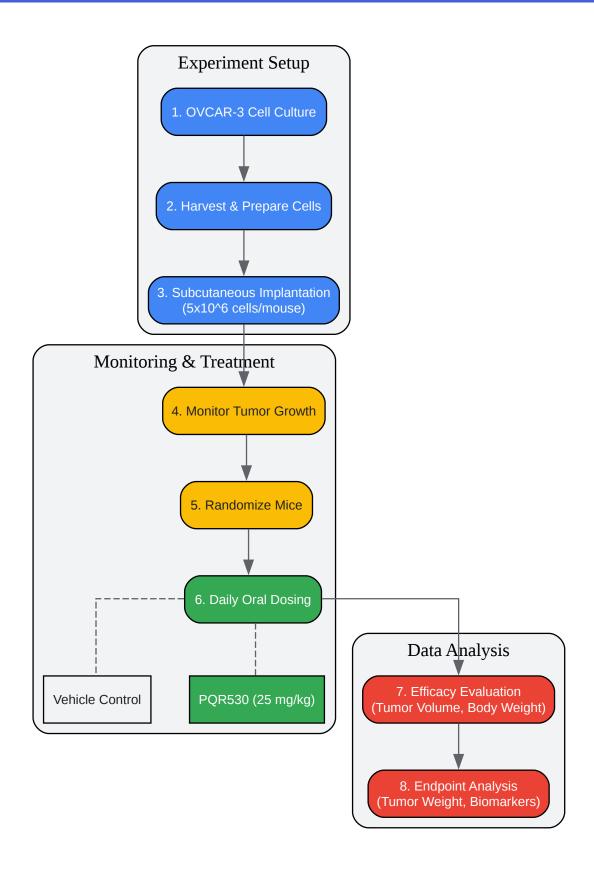
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- Efficacy Evaluation:
 - o Continue to monitor tumor volume and body weight of the mice throughout the study.
 - At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, western blotting for pharmacodynamic markers like pAKT and pS6).





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